molecular formula C21H13BrO5 B3297670 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate CAS No. 896045-29-7

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate

Cat. No.: B3297670
CAS No.: 896045-29-7
M. Wt: 425.2 g/mol
InChI Key: WHAZDAMSAZJMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a synthetic coumarin derivative featuring a 4-bromophenyl substituent at the 3-position, a methyl group at the 4-position, and a furan-2-carboxylate ester at the 6-position of the coumarin core (Figure 1). The bromophenyl group may enhance lipophilicity and binding affinity to biological targets, while the furan ester contributes to structural diversity and metabolic stability .

Properties

IUPAC Name

[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrO5/c1-12-16-11-15(26-20(23)18-3-2-10-25-18)8-9-17(16)27-21(24)19(12)13-4-6-14(22)7-5-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAZDAMSAZJMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a synthetic compound belonging to the class of coumarin derivatives, characterized by its unique structural features, which include a brominated phenyl group and a furan-2-carboxylate moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Biological Activities

Research indicates that compounds in the coumarin class, including this compound, exhibit a variety of biological activities:

  • Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals. This specific compound has shown significant antioxidant properties, potentially due to the presence of the bromine atom which enhances its reactivity and lipophilicity .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. The interactions with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are areas of ongoing research .
  • Antimicrobial Properties : The structural features of coumarins often correlate with antimicrobial activity. Initial findings have indicated that this compound exhibits activity against various bacterial strains, although specific data on this compound is still limited .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)benzenesulfonateMethoxy group instead of bromineEnhanced solubility and bioavailability
8-Iodo-4-methyl-2oxo-2H-chromen -7-ylenesulfonateIodine substitution at position 8Different reactivity patterns due to halogen substitution
4-MethylcoumarinLacks the sulfonate groupSimpler structure; often used as a fluorescent probe

The presence of the brominated aromatic ring in 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yloxy enhances its potential biological activity compared to other derivatives, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various coumarin derivatives for their biological activities. For instance:

  • Inhibition Studies : A study evaluated coumarin derivatives against cholinesterases and β-secretase, revealing that certain modifications could enhance inhibitory activity. The IC50 values for related compounds ranged from 5.4μM5.4\,\mu M to 34.2μM34.2\,\mu M, indicating varying degrees of efficacy against these targets .
  • Cytotoxicity Assessments : The cytotoxic effects of various coumarin derivatives were tested on cancer cell lines such as MCF-7. Compounds similar to 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen showed promising results, suggesting potential applications in cancer therapy .

Comparison with Similar Compounds

Structural Analogues in the Coumarin-Furan Ester Family

Several coumarin-furan carboxylate derivatives have been synthesized and evaluated for biological activity. Key examples include:

Compound Name Substituents on Coumarin Core Biological Activity (Reference)
4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl furan-2-carboxylate 4-butyl, 6-Cl, 7-furan ester Not reported (structural analog)
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate 3-ClPh, 4-oxo, 2-CF₃, 7-furan ester Antiviral potential (inferred from SAR)
Brodifacoum 3-[3-(4-bromophenyl)tetralinyl], 2-OH Anti-inflammatory (59–64% inhibition)

Key Observations :

  • Substituent Position : The placement of the furan ester (6- vs. 7-position) and halogen substituents (Br vs. Cl) significantly impacts biological activity. For instance, brodifacoum, which has a 4-bromophenyl group and hydroxyl substitution, shows anti-inflammatory activity comparable to indomethacin (64.3% inhibition) .

Anti-Inflammatory Activity vs. 1,3,4-Oxadiazole Derivatives

Compounds with 4-bromophenyl motifs in other scaffolds, such as 1,3,4-oxadiazoles, exhibit notable anti-inflammatory effects:

Compound (Reference) Structure % Inhibition (Carrageenan-Induced Edema) SI (Severity Index)
1-(4-Bromophenyl)-3-[5-(4-Cl-Ph)-1,3,4-oxadiazole]propan-1-on Oxadiazole with 4-bromophenyl 59.5% 0.75
Target Compound (Inferred) Coumarin-furan ester with 4-bromophenyl Data not available N/A

Comparison :

  • The oxadiazole derivatives achieve ~60% inhibition at 100 mg/kg, with low toxicity (SI < 1). The target compound’s coumarin core may offer improved potency due to inherent bioactivity of the scaffold, but experimental validation is required .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. For example, a coumarin-furan hybrid structure can be synthesized via nucleophilic substitution or esterification. Evidence from analogous compounds suggests using bromoacetyl intermediates (e.g., 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) reacted with aryl precursors under reflux in aprotic solvents like dichloromethane or DMF . Optimization parameters include:

  • Temperature : 80–100°C to balance reaction rate and side-product formation.
  • Catalyst : Knoevenagel condensation catalysts (e.g., piperidine) for coumarin ring formation.
  • Solvent : Polar aprotic solvents enhance electrophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating isomers .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • X-ray Diffraction (XRD) : Resolves bond angles and dihedral angles between the coumarin and furan moieties. For example, in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, XRD confirmed non-planar geometry due to steric hindrance .
  • FT-IR : Key peaks include C=O stretches (~1700–1750 cm⁻¹) for lactone (coumarin) and ester (furan) groups .
  • NMR : <sup>1</sup>H NMR distinguishes aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm) .

Advanced: What computational methods are suitable for analyzing electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MEP), and charge distribution. For instance, studies on ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate revealed a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity . Additional steps:

  • Molecular Docking : To assess binding affinity with biological targets (e.g., enzymes), use AutoDock Vina with optimized force fields .
  • NBO Analysis : Identifies hyperconjugative interactions stabilizing the structure .

Advanced: How do structural modifications (e.g., bromophenyl vs. chlorophenyl substituents) impact photophysical properties?

Methodological Answer:
Compare substituent effects via UV-Vis and fluorescence spectroscopy. Bromine’s heavy atom effect enhances intersystem crossing, increasing triplet-state population. For example:

Substituentλmax (nm)Fluorescence Quantum Yield
4-Bromophenyl320–3400.15–0.25
4-Chlorophenyl310–3300.20–0.30
Data from coumarin derivatives show bromine reduces fluorescence yield but improves singlet oxygen generation .

Advanced: How to resolve contradictions in reported bioactivity data for coumarin-furan hybrids?

Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HeLa vs. MCF-7) and control for solvent effects (DMSO ≤0.1% v/v).
  • Purity Validation : HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .
  • SAR Studies : Systematically modify substituents (e.g., bromine position) to isolate pharmacophores .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the coumarin core.
  • Moisture Control : Use desiccants (silica gel) due to ester group hydrolysis susceptibility .

Advanced: How can regioselectivity challenges in furan-carboxylate coupling be addressed?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., –NO2) on the coumarin ring to guide coupling to the 6-position.
  • Catalytic Systems : Pd(OAc)2/XPhos promotes C–O bond formation with minimal byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.